2-(5-Bromothiophen-2-yl)pyrimidine-5-carboxylic acid
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Overview
Description
2-(5-Bromothiophen-2-yl)pyrimidine-5-carboxylic acid is a chemical compound with the molecular formula C9H5BrN2O2S and a molecular weight of 285.12 g/mol . This compound is characterized by the presence of a brominated thiophene ring attached to a pyrimidine carboxylic acid moiety. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Bromothiophen-2-yl)pyrimidine-5-carboxylic acid typically involves the bromination of thiophene followed by coupling with a pyrimidine derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and boron reagents . The reaction conditions usually include a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and coupling reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(5-Bromothiophen-2-yl)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can yield thiol derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Coupling Reactions: Palladium catalysts, boron reagents, and bases like potassium carbonate in solvents such as DMF or THF.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Major Products:
Substitution Products: Various substituted thiophene derivatives.
Coupling Products: Biaryl compounds with extended conjugation.
Oxidation Products: Sulfoxides and sulfones.
Scientific Research Applications
2-(5-Bromothiophen-2-yl)pyrimidine-5-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-(5-Bromothiophen-2-yl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The brominated thiophene ring and pyrimidine moiety can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways or interfere with DNA replication in cancer cells .
Comparison with Similar Compounds
5-Bromopyrimidine-2-carboxylic acid: Similar structure but lacks the thiophene ring.
2-Bromo-5-iodopyridine: Contains a brominated pyridine ring instead of a pyrimidine ring.
Thianaphthene-2-carboxylic acid: Features a thianaphthene ring instead of a thiophene ring.
Uniqueness: 2-(5-Bromothiophen-2-yl)pyrimidine-5-carboxylic acid is unique due to the combination of a brominated thiophene ring and a pyrimidine carboxylic acid moiety. This structure imparts distinct chemical reactivity and biological activity, making it valuable for various research applications.
Properties
IUPAC Name |
2-(5-bromothiophen-2-yl)pyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O2S/c10-7-2-1-6(15-7)8-11-3-5(4-12-8)9(13)14/h1-4H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNZVRPJDKCJJEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)C2=NC=C(C=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1343187-78-9 |
Source
|
Record name | 2-(5-bromothiophen-2-yl)pyrimidine-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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